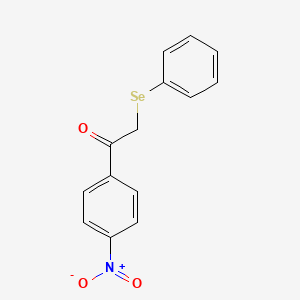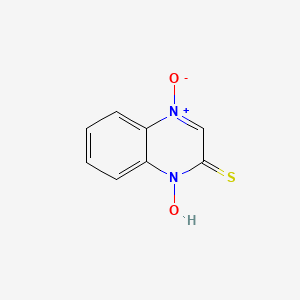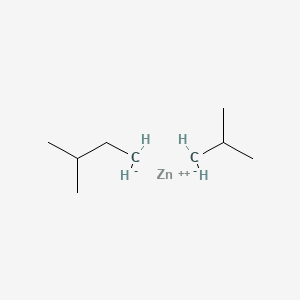
zinc;2-methanidylpropane;2-methylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound zinc;2-methanidylpropane;2-methylbutane is a chemical entity with the molecular formula C8H14Zn It is a coordination complex where zinc is bonded to organic ligands, specifically 2-methanidylpropane and 2-methylbutane
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-methanidylpropane;2-methylbutane typically involves the reaction of zinc salts with the corresponding organic ligands. One common method is the reaction of zinc chloride with 2-methanidylpropane and 2-methylbutane under an inert atmosphere to prevent oxidation. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where zinc salts and organic ligands are reacted in a controlled environment. The use of automated systems ensures consistent quality and yield of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Zinc;2-methanidylpropane;2-methylbutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and the corresponding oxidized organic ligands.
Reduction: It can be reduced to form zinc metal and reduced organic products.
Substitution: The organic ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields zinc oxide and oxidized organic compounds, while reduction produces zinc metal and reduced organic ligands .
Aplicaciones Científicas De Investigación
Zinc;2-methanidylpropane;2-methylbutane has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems, particularly in zinc-dependent enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which zinc;2-methanidylpropane;2-methylbutane exerts its effects involves the coordination of zinc with organic ligands. This coordination can influence the reactivity and stability of the compound, making it a useful catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme catalysis in biological systems or polymerization in industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
- Zinc;2-methanidylpropane;2-methylpropane
- Zinc;2-methanidylpropane;2-ethylbutane
- Zinc;2-methanidylpropane;2-methylpentane
Uniqueness
Zinc;2-methanidylpropane;2-methylbutane is unique due to its specific combination of organic ligands, which confer distinct reactivity and stability properties. Compared to similar compounds, it may exhibit different catalytic activities and selectivities, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
105078-82-8 |
|---|---|
Fórmula molecular |
C9H20Zn |
Peso molecular |
193.6 g/mol |
Nombre IUPAC |
zinc;2-methanidylpropane;2-methylbutane |
InChI |
InChI=1S/C5H11.C4H9.Zn/c1-4-5(2)3;1-4(2)3;/h5H,1,4H2,2-3H3;4H,1H2,2-3H3;/q2*-1;+2 |
Clave InChI |
XKINEOVEPSPYIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[CH2-].CC(C)C[CH2-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol](/img/structure/B14329351.png)
![6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one](/img/structure/B14329352.png)
![3-[4-(Dimethylamino)phenoxy]propanenitrile](/img/structure/B14329353.png)
![N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline](/img/structure/B14329354.png)
![1,1'-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine)](/img/structure/B14329373.png)
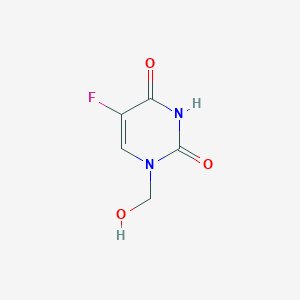
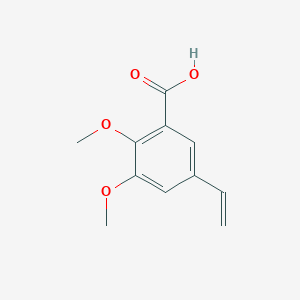
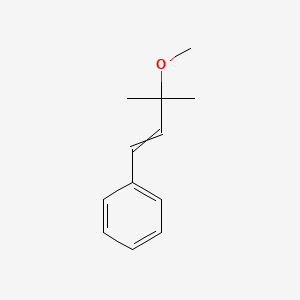
![2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione](/img/structure/B14329404.png)
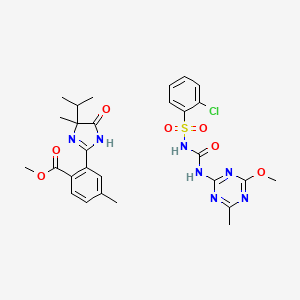

![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)
